(E)-3-(furan-2-yl)-N-[(2-nitrophenyl)carbamothioyl]prop-2-enamide
Description
(E)-3-(furan-2-yl)-N-[(2-nitrophenyl)carbamothioyl]prop-2-enamide is an organic compound characterized by the presence of a furan ring, a nitrophenyl group, and a carbamothioyl group
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(2-nitrophenyl)carbamothioyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c18-13(8-7-10-4-3-9-21-10)16-14(22)15-11-5-1-2-6-12(11)17(19)20/h1-9H,(H2,15,16,18,22)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSYHNGYPDIELN-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C=CC2=CC=CO2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-[(2-nitrophenyl)carbamothioyl]prop-2-enamide typically involves the reaction of furan-2-carbaldehyde with 2-nitroaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product under controlled temperature and pressure conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-[(2-nitrophenyl)carbamothioyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamothioyl group can undergo nucleophilic substitution reactions, forming different derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted carbamothioyl derivatives.
Scientific Research Applications
(E)-3-(furan-2-yl)-N-[(2-nitrophenyl)carbamothioyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-[(2-nitrophenyl)carbamothioyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to bind to bacterial enzymes, inhibiting their function and leading to cell death. In cancer research, it is believed to interfere with cell signaling pathways, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
(E)-3-(furan-2-yl)-N-[(2-nitrophenyl)carbamothioyl]prop-2-enamide is unique due to its combination of a furan ring, nitrophenyl group, and carbamothioyl group, which confer specific chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
